3-(Bromomethyl)-2-chloro-4-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-chloro-4-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-4-fluoropyridine typically involves the bromomethylation of 2-chloro-4-fluoropyridine. One common method includes the reaction of 2-chloro-4-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds via a radical mechanism, where the bromine radical generated from NBS adds to the methyl group of the pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-chloro-4-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromomethyl group.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Hydrogenated pyridine derivatives.
Scientific Research Applications
3-(Bromomethyl)-2-chloro-4-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-chloro-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromomethyl, chloro, and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)-4-fluoropyridine: Similar structure but without the chloro group, which may affect its reactivity and applications.
3-(Bromomethyl)-2-chloropyridine: Lacks the fluoro group, which can influence its chemical properties and biological activity.
Uniqueness
3-(Bromomethyl)-2-chloro-4-fluoropyridine is unique due to the presence of all three substituents (bromomethyl, chloro, and fluoro) on the pyridine ring. This combination of substituents imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C6H4BrClFN |
---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chloro-4-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2 |
InChI Key |
YVAYXYVRSNQZSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.